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Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related
mortality. The A Disintegrin and Metalloproteinase 8 (ADAMS) is a transmembrane protein that
plays a significant role in cancer progression, including invasion and metastasis. Elevated
expression of ADAMS is often correlated with poor prognosis in various cancers. The cyclic
peptide cyclo(RLsKDK), also known as BK-1361, is a specific inhibitor of ADAMS, targeting its
disintegrin domain and preventing the necessary multimerization for its activity.[1] By inhibiting
ADAMS, cyclo(RLsKDK) has been shown to effectively reduce cancer cell invasion in a dose-
dependent manner, making it a promising candidate for anti-metastatic therapies.[1]

These application notes provide a detailed protocol for utilizing cyclo(RLsKDK) in a cell
invasion assay to assess its inhibitory effects on cancer cells. The protocol is based on the
widely used Transwell invasion assay, also known as the Boyden chamber assay.

Principle of the Assay

The cell invasion assay measures the ability of cells to move through a layer of extracellular
matrix (ECM) components, mimicking the in vivo process of tissue invasion. In this protocol, a
Transwell insert with a porous membrane is coated with a basement membrane matrix, such as
Matrigel®. Cancer cells are seeded in the upper chamber of the insert in a serum-free medium,
while the lower chamber contains a chemoattractant, typically a medium with fetal bovine
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serum (FBS). Invasive cells degrade the ECM, migrate through the pores of the membrane
towards the chemoattractant, and adhere to the bottom surface of the membrane. The
inhibitory effect of cyclo(RLsKDK) is quantified by comparing the number of invaded cells in
treated versus untreated conditions.

Data Presentation

The inhibitory effect of cyclo(RLsSKDK) on cancer cell invasion is typically assessed by
quantifying the number of invaded cells at various concentrations of the peptide. The results
are often presented as a percentage of invasion relative to the untreated control.

Table 1: Dose-Dependent Inhibition of Pancreatic Cancer Cell Invasion by cyclo(RLsKDK)

% Invasion (relative

Cell Line Treatment Concentration (nM)
to control)
Pancl_ A8 Control (vehicle) 0 100%
Pancl_AS8 cyclo(RLsKDK) 10 Reduced
Pancl_A8 cyclo(RLsKDK) 100 Significantly Reduced
Pancl_ A8 cyclo(RLsKDK) 1000 Maximally Reduced
AsPC-1 Control (vehicle) 0 100%
AsPC-1 cyclo(RLsKDK) 1000 ~13%

Data adapted from Schlomann U, et al. Nat Commun. 2015.[1]

Experimental Protocols
Materials and Reagents

o Cancer cell line of interest (e.g., Panc-1, AsPC-1, U87 glioblastoma, HCT116 colon cancer)

[11[21[3]
e Cyclo(RLsKDK) peptide (synthesized or commercially available)

e Cell culture medium (e.g., DMEM, RPMI-1640)
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o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA solution

o Phosphate Buffered Saline (PBS)

o Transwell inserts (8 um pore size) for 24-well plates

* Matrigel® Basement Membrane Matrix (or other suitable ECM)

o Serum-free cell culture medium

o Cotton swabs

 Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
 Staining solution (e.g., 0.1% Crystal Violet in 20% methanol or DAPI)

o Microscope with imaging capabilities

Experimental Workflow

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Preparation
Coat Transwell inserts Culture and starve
with Matrigel® cancer cells
Assay

Seed cells in upper chamber
with cyclo(RLsKDK)

'

Add chemoattractant
to lower chamber
Gncubate for 24-48 hours)

Analysis

Gemove non-invading cells)

Fix and stain

invaded cells

Image and quantify
invaded cells

Click to download full resolution via product page

Experimental workflow for the cell invasion assay.

Detailed Method
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. Preparation of Matrigel-Coated Inserts:
Thaw Matrigel® on ice overnight in a 4°C refrigerator.

Dilute Matrigel® with cold, serum-free medium to the desired concentration (typically 1-2
mg/mL). The optimal concentration may need to be determined empirically for your cell line.

Add 50-100 pL of the diluted Matrigel® solution to the upper chamber of each Transwell
insert.

Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.
. Cell Preparation:
Culture cancer cells to ~80% confluency.

The day before the assay, starve the cells by replacing the growth medium with serum-free
medium for 18-24 hours.

On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and
resuspend them in serum-free medium at a concentration of 1 x 10"5 to 5 x 10”5 cells/mL.
The optimal cell density should be determined for each cell line.

. Invasion Assay:

Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and
lower chambers and incubate for 1-2 hours at 37°C.

Carefully remove the rehydration medium from the upper and lower chambers.

In the lower chamber of the 24-well plate, add 500-750 yL of medium containing a
chemoattractant (e.g., 10% FBS).

Prepare the cell suspension with different concentrations of cyclo(RLsKDK) (e.g., O, 10,
100, 1000 nM) in serum-free medium. Include a vehicle-only control.

Add 200-500 pL of the cell suspension containing the respective cyclo(RLsKDK)
concentration to the upper chamber of the inserts.
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 Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The
incubation time will need to be optimized based on the invasive potential of the cell line.

4. Quantification of Invaded Cells:
 After incubation, carefully remove the inserts from the wells.

» Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper
surface of the membrane.

» Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation
solution for 10-20 minutes.

e Wash the inserts with PBS.

 Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for
15-30 minutes.

o Gently wash the inserts with water to remove excess stain and allow them to air dry.

e Image the stained cells on the underside of the membrane using a microscope. Capture
several random fields of view for each insert.

o Count the number of invaded cells per field. The results can be expressed as the average
number of invaded cells per field or as a percentage of the control.

Signaling Pathway

Cyclo(RLsKDK) inhibits cell invasion by targeting ADAMS. The inhibition of ADAMS8 disrupts
downstream signaling pathways that are crucial for cell migration and invasion.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b11930368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Cell Membrane

cyclo(RLsKDK)

- -

Activates

Modulates
toplasm
Activates

)

Cellular Response

Click to download full resolution via product page

ADAMS signaling pathway in cell invasion.
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Pathway Description:

ADAMS, through its proteolytic and non-proteolytic functions, plays a crucial role in promoting
cell invasion.[4] Its disintegrin domain can bind to and activate (1 integrins, leading to the
downstream activation of Focal Adhesion Kinase (FAK) and the PI3K/AKT signaling pathway.[4]
This can also trigger the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[2] Furthermore,
ADAMS has been shown to modulate the TGF-[3 signaling pathway, leading to the activation of
Smad2/3 and promoting the epithelial-mesenchymal transition (EMT), a key process in cancer
cell invasion.[5] The activation of these pathways ultimately leads to the transcription of genes
involved in cell motility, ECM degradation (e.g., Matrix Metalloproteinases - MMPs), and
invasion.[1] Cyclo(RLsKDK) inhibits the initial step of ADAM8 multimerization, thereby blocking
these downstream pro-invasive signaling events.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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